

# Unveiling FY26: A Technical Guide to a Novel Organo-Osmium Anticancer Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: FY26

Cat. No.: B607575

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer drug candidate **FY26**, an organo-osmium complex demonstrating significant potential in preclinical studies. We will delve into its chemical architecture, mechanism of action, and the experimental data supporting its development.

## Core Chemical Structure and Synthesis

**FY26** is an organo-osmium half-sandwich complex.<sup>[1]</sup> Its core structure is formally named  $[\text{Os}^{\text{II}}(\eta^6\text{-p-cym})(\text{PhAzPy-NMe}_2\text{I})]^{+}$ .<sup>[1][2]</sup> The compound consists of a central osmium (II) ion coordinated to a p-cymene ring, an N,N-dimethyl-4-(2-pyridylazo)aniline (PhAzPy-NMe<sub>2</sub>) ligand, and an iodide ion.<sup>[2]</sup> **FY26** can be synthesized as different salts, with the hexafluorophosphate (PF<sub>6</sub><sup>-</sup>) and chloride (Cl<sup>-</sup>) salts being the most studied.<sup>[2]</sup> The chloride salt exhibits significantly enhanced water solubility, a crucial property for pharmaceutical development.<sup>[2]</sup>

The synthesis of the more soluble **FY26**·Cl salt involves a two-step, one-pot reaction from  $[\text{Os}(\eta^6\text{-p-cym})\text{Cl}_2]_2$ , followed by anion exchange.<sup>[2]</sup>

| Compound             | Chemical Formula                                                   | Molecular Weight |
|----------------------|--------------------------------------------------------------------|------------------|
| FY26·PF <sub>6</sub> | C <sub>23</sub> H <sub>28</sub> F <sub>6</sub> IN <sub>4</sub> OsP | 822.60 g/mol     |
| FY26·Cl              | C <sub>23</sub> H <sub>28</sub> ClIN <sub>4</sub> Os               | 713.05 g/mol     |

# Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

**FY26** is a pro-drug that is activated intracellularly.<sup>[3]</sup> Its proposed mechanism of action involves a cascade of events that ultimately lead to cancer cell death.<sup>[2]</sup>

A key activation step within the cancer cell is the displacement of the iodide ligand, a process thought to be facilitated by intracellular glutathione (GSH).<sup>[2][3]</sup> This activation leads to a highly reactive osmium species that can interact with various cellular components. The cytotoxicity of **FY26** is attributed to several downstream effects:

- **Mitochondrial Dysfunction:** **FY26** has been observed to accumulate in the mitochondria of cancer cells.<sup>[4]</sup> It targets and disrupts the function of these organelles, which are often defective in cancer cells and crucial for their energy metabolism.<sup>[4][5][6]</sup>
- **Reactive Oxygen Species (ROS) Generation:** The disruption of mitochondrial function by **FY26** leads to an increase in the production of reactive oxygen species (ROS).<sup>[2][7]</sup> This induces a state of oxidative stress within the cancer cell.
- **Calcium Mobilization:** **FY26** triggers the release of calcium ions from intracellular stores, further contributing to cellular stress and apoptosis signaling.<sup>[2]</sup>
- **Disruption of Redox Balance:** The combination of ROS generation and interaction with cellular redox buffers like glutathione disrupts the delicate redox balance in cancer cells, pushing them towards apoptosis.<sup>[7]</sup>

This multi-faceted mechanism of action may contribute to **FY26**'s high potency and its ability to overcome resistance to platinum-based drugs like cisplatin.<sup>[3][5][6]</sup>





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. FY-26 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Dose- and time-dependent tolerability and efficacy of organo-osmium complex FY26 and its tissue pharmacokinetics in hepatocarcinoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of the accumulation of a half-sandwich organo-osmium pro-drug in cancer cells - Metallomics (RSC Publishing) DOI:10.1039/C9MT00173E [pubs.rsc.org]
- 4. Organo-metal compound seen killing cancer cells from inside [warwick.ac.uk]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Cancer drug 49 times more potent than Cisplatin [warwick.ac.uk]
- 7. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Unveiling FY26: A Technical Guide to a Novel Organo-Osmium Anticancer Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607575#what-is-the-chemical-structure-of-fy26-anticancer-drug>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)